7-chloro-5-nitro-1H-indole-2-carboxylic acid
Description
IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name for this compound is 7-chloro-5-nitro-1H-indole-2-carboxylic acid , derived from the parent indole structure (C₈H₇N) substituted at positions 2, 5, and 7. The numbering of the indole ring follows standard conventions, where the nitrogen atom occupies position 1, and subsequent positions are assigned clockwise. The carboxylic acid group (-COOH) at position 2, the nitro group (-NO₂) at position 5, and the chlorine atom at position 7 define the substituent arrangement.
Isomeric possibilities arise from alternative substitution patterns. For instance, a structural isomer could involve shifting the nitro group to position 7 and chlorine to position 5, yielding 5-chloro-7-nitro-1H-indole-2-carboxylic acid , as noted in PubChem records. Such positional isomers exhibit distinct physicochemical properties due to differences in electronic and steric environments.
Molecular Formula and Weight Analysis (C₉H₅ClN₂O₄)
The molecular formula C₉H₅ClN₂O₄ corresponds to a molar mass of 240.60 g/mol . A breakdown of the elemental composition, calculated using atomic weights (C: 12.011, H: 1.008, Cl: 35.45, N: 14.007, O: 15.999), reveals the following contributions:
| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) | Percentage (%) |
|---|---|---|---|---|
| C | 9 | 12.011 | 108.099 | 44.93 |
| H | 5 | 1.008 | 5.040 | 2.10 |
| Cl | 1 | 35.45 | 35.450 | 14.73 |
| N | 2 | 14.007 | 28.014 | 11.64 |
| O | 4 | 15.999 | 63.996 | 26.60 |
This composition underscores the dominance of carbon and oxygen in the molecular framework, with chlorine contributing significantly despite its single occurrence.
Positional Effects of Chloro and Nitro Substituents on Indole Core
The indole core’s reactivity and electronic profile are profoundly influenced by the meta- (position 5) nitro group and para- (position 7) chlorine relative to the carboxylic acid at position 2.
Electronic Effects :
- The nitro group (-NO₂) is a strong electron-withdrawing group (EWG) that induces meta-directing effects, deactivating the aromatic ring through resonance withdrawal. This reduces electron density at adjacent positions, making the indole less susceptible to electrophilic attack.
- The chlorine atom , while also electron-withdrawing via inductive effects, exhibits weaker deactivation compared to nitro groups. Its placement at position 7 creates localized electron deficiency, potentially influencing regioselectivity in substitution reactions.
Steric Considerations :
- The proximity of the nitro group (position 5) and carboxylic acid (position 2) introduces steric hindrance, which may limit access to the C3 position of the indole ring. This spatial arrangement is critical in reactions such as C–H functionalization, where bulky catalysts or reagents might face accessibility challenges.
Acid-Base Properties :
The interplay of these substituents creates a unique electronic landscape, as quantified by the Hammett equation . For instance, the nitro group’s σ value (σₚ ≈ 1.27) and chlorine’s σₚ ≈ 0.23) collectively modulate reaction rates and equilibrium constants in processes involving the indole core.
Properties
Molecular Formula |
C9H5ClN2O4 |
|---|---|
Molecular Weight |
240.60 g/mol |
IUPAC Name |
7-chloro-5-nitro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O4/c10-6-3-5(12(15)16)1-4-2-7(9(13)14)11-8(4)6/h1-3,11H,(H,13,14) |
InChI Key |
BGQDRFSXWVRYFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1[N+](=O)[O-])Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 7-chloro-5-nitro-1H-indole-2-carboxylic acid typically follows a sequence of:
- Formation of the indole-2-carboxylic acid core,
- Introduction of the nitro group at the 5-position,
- Introduction of the chloro substituent at the 7-position,
- Final purification and isolation of the target compound.
The order of nitration and chlorination steps can vary depending on the starting materials and desired regioselectivity.
Stepwise Synthetic Routes
Starting Materials and Indole Core Formation
A common approach begins with substituted anilines or phenylhydrazines reacting with pyruvic acid derivatives to form indole-2-carboxylic acid frameworks. For example, the condensation of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate produces a hydrazone intermediate, which undergoes cyclization to form 5-nitroindole-2-carboxylic acid ethyl ester. Subsequent hydrolysis yields the free acid.
Nitration and Chlorination
Comparative Data Table of Key Preparation Steps
Research Findings and Observations
- The order of nitration and chlorination is critical for regioselectivity; nitration is preferably performed first to introduce the nitro group at the 5-position, followed by chlorination at the 7-position.
- Use of polyphosphoric acid as a cyclization catalyst enables efficient formation of the indole ring from hydrazone intermediates with good yields.
- Esterification of the carboxyl group prior to substitution reactions improves reaction efficiency and facilitates purification.
- Advanced palladium-catalyzed cross-coupling reactions provide a flexible platform for introducing diverse substituents on the indole ring, which could be adapted for the synthesis of 7-chloro-5-nitro derivatives.
- Radical and Heck-type intramolecular cyclizations have been demonstrated for related indole-2-carboxylic acids, suggesting potential for scale-up and structural diversification.
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Alcohol derivatives: Formed by the reduction of the carboxylic acid group.
Substituted indoles: Formed by the substitution of the chloro group.
Scientific Research Applications
7-chloro-5-nitro-1H-indole-2-carboxylic acid is a derivative of indole, featuring a chlorine atom at the 7th position, a nitro group at the 5th position, and a carboxylic acid group at the 2nd position. This arrangement gives it diverse biological activities and potential therapeutic applications.
Pharmaceutical Development
This compound serves as a building block in synthesizing pharmaceuticals. Indole derivatives, including this compound, are promising drug development candidates because they have diverse mechanisms of action against different diseases.
Antimicrobial and Anticancer Properties
This compound has been investigated for its potential biological activities, such as antimicrobial and anticancer properties. Research suggests that the nitro group can undergo bioreduction in biological systems to create reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects.
Interaction Mechanisms
Studies on interaction mechanisms have revealed that This compound interacts with specific molecular targets within cells, leading to alterations in signaling pathways, influencing cellular behavior, and potentially leading to therapeutic effects. Further research is needed to fully elucidate these mechanisms.
Chemical Reactions
This compound can undergo several chemical reactions:
- Reduction The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon or tin(II) chloride, yielding 7-chloro-5-amino-1H-indole-2-carboxylic acid.
- Substitution The chlorine atom can be replaced by nucleophiles through nucleophilic aromatic substitution, leading to various substituted derivatives depending on the nucleophile used.
- Oxidation The indole ring may also undergo oxidation reactions, resulting in oxidized derivatives of the compound.
Structural Analogs
Several compounds share structural similarities with This compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-chloro-7-nitro-1H-indole | Chlorine and nitro groups at different positions | Different biological activity due to positioning |
| 7-chloro-5-amino-1H-indole | Reduction product with an amino group | Enhanced solubility and potential activity |
| 5-nitro-1H-indole | Lacks chlorine at the 7th position | Less reactivity compared to chlorinated analogs |
Mechanism of Action
The mechanism of action of 7-chloro-5-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloro group may facilitate binding to specific enzymes or receptors, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Below is a comparative analysis of structurally related indole-2-carboxylic acid derivatives:
Electronic and Reactivity Differences
- Electron-Withdrawing Effects : The nitro group at position 5 in the target compound increases the acidity of the carboxylic acid (pKa ~2–3) compared to analogs with electron-donating groups (e.g., methoxy in or methyl in ).
- Steric Hindrance : The absence of bulky substituents (e.g., phenyl in or benzoyl in ) allows for easier functionalization at position 3 or 6.
- Synthetic Accessibility : Hydrolysis of ethyl esters (e.g., ) is a common route to indole-2-carboxylic acids, but nitro groups may complicate purification due to high polarity .
Biological Activity
7-Chloro-5-nitro-1H-indole-2-carboxylic acid is a significant derivative of indole, characterized by its unique molecular structure that includes a chlorine atom at the 7th position, a nitro group at the 5th position, and a carboxylic acid functional group at the 2nd position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
The molecular formula for this compound is C₉H₅ClN₂O₄. The presence of electron-withdrawing groups such as chlorine and nitro enhances its reactivity, making it suitable for various chemical transformations, including:
- Reduction : The nitro group can be reduced to an amino group using agents like hydrogen gas with palladium on carbon.
- Substitution : The chlorine atom can undergo nucleophilic aromatic substitution.
- Oxidation : The indole ring may be oxidized to form derivatives with altered properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound's mechanism involves the formation of reactive intermediates upon bioreduction of the nitro group, which can interact with cellular components, leading to microbial cell death. Studies have shown that derivatives of indole, including this compound, are promising candidates for drug development against bacterial and fungal infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has shown potential in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, in vitro studies revealed that it exhibits cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer), with IC50 values indicating significant potency .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.25 | Apoptosis induction |
| A-549 | 0.30 | Cell cycle arrest |
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with cancer cell survival and proliferation .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Interaction : The compound binds to enzymes and receptors, influencing their activity.
- Formation of Reactive Intermediates : The nitro group can be reduced within biological systems to generate reactive species that modify proteins or nucleic acids.
- Alteration of Signaling Pathways : By interacting with specific molecular targets, it can lead to changes in cellular signaling pathways that affect cell growth and survival.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Study : A study demonstrated that this compound significantly inhibited the growth of leukemia cells (MV4-11) with an IC50 value of 0.25 µM, outperforming some established HDAC inhibitors .
- Antimicrobial Study : Another investigation showed that derivatives exhibited potent antibacterial effects against Staphylococcus aureus, suggesting that modifications in the structure could enhance activity against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
